2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)-

Lipophilicity Drug design ADME prediction

2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- (CAS 40582-24-9), also named 6-chloro-3-prop-1-en-2-yl-1H-benzimidazol-2-one, is a synthetic heterocyclic small molecule (C₁₀H₉ClN₂O, MW 208.64 g/mol) characterized by a benzimidazol-2-one core substituted with a 5-chloro group and an N1-isopropenyl (1-methylethenyl) moiety. As an N1-alkenyl-5-chlorobenzimidazolone derivative, it belongs to a broader class of 1,3-dihydro-2H-benzimidazol-2-one analogs extensively investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and inducible nitric oxide synthase (iNOS) inhibitors, where both the 5-chloro substituent and the nature of the N1 substituent critically govern potency, selectivity, and pharmacokinetic behavior.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 40582-24-9
Cat. No. B12724391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)-
CAS40582-24-9
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC(=C)N1C2=C(C=C(C=C2)Cl)NC1=O
InChIInChI=1S/C10H9ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14)
InChIKeyOWJAPZDJSGKBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- (CAS 40582-24-9): Core Chemical Identity and Scientific Procurement Context


2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- (CAS 40582-24-9), also named 6-chloro-3-prop-1-en-2-yl-1H-benzimidazol-2-one, is a synthetic heterocyclic small molecule (C₁₀H₉ClN₂O, MW 208.64 g/mol) characterized by a benzimidazol-2-one core substituted with a 5-chloro group and an N1-isopropenyl (1-methylethenyl) moiety . As an N1-alkenyl-5-chlorobenzimidazolone derivative, it belongs to a broader class of 1,3-dihydro-2H-benzimidazol-2-one analogs extensively investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and inducible nitric oxide synthase (iNOS) inhibitors, where both the 5-chloro substituent and the nature of the N1 substituent critically govern potency, selectivity, and pharmacokinetic behavior [1][2].

Why 5-Chloro-Benzimidazolones Are Not Interchangeable: N1-Substitution Dictates Physicochemical Profile and Downstream Application Suitability


Benzimidazolone derivatives sharing a 5-chloro substitution cannot be treated as generic drop-in replacements due to pronounced structure-activity and structure-property divergences driven by the N1 substituent. In the NNRTI pharmacophore model developed by Monforte et al., the nature and steric-electronic character of the N1 aromatic/alkenyl moiety directly determined anti-HIV-1 potency spanning three orders of magnitude (EC₅₀ from nanomolar to micromolar) and selectivity index values ranging from >61,857 down to single digits [1]. The N1-isopropenyl group in CAS 40582-24-9 confers a measured computed LogP of 2.89, which differs from the LogP of 2.98 for the saturated 5-chloro-1-isopropyl analog (CAS 89659-82-5), indicating quantifiable differences in lipophilicity that influence membrane permeability, protein binding, and metabolic stability . Moreover, the 5-chloro substituent itself is pharmacologically pivotal: in the iNOS inhibitor series, the 5-chloro-1,3-dihydro-2H-benzimidazol-2-one scaffold (FR038251, CAS 2034-23-3) demonstrated an iNOS IC₅₀ of 1.7 µM with 38-fold selectivity over neuronal NOS, whereas substitution changes at other ring positions or N1 modifications dramatically altered both potency and selectivity profiles [2]. Consequently, substitution at N1 with a specific alkenyl group versus an alkyl, aryl, or unsubstituted counterpart generates a distinct chemical entity with non-interchangeable biological and physicochemical properties.

Quantitative Differential Evidence: CAS 40582-24-9 vs. Closest Analogs in Physicochemical, Pharmacological, and Synthetic Dimensions


Evidence Item 1: Computed Lipophilicity (LogP) Differentiates N1-Isopropenyl from N1-Isopropyl Analog

The N1-isopropenyl compound (CAS 40582-24-9) exhibits a computed LogP of 2.89, compared to a computed LogP of 2.98 for the N1-isopropyl saturated analog (CAS 89659-82-5) . The ΔLogP of –0.09 (less lipophilic for the alkenyl form) is consistent with the greater electronegativity of the sp²-hybridized vinylic carbon versus sp³-hybridized alkyl carbon, resulting in measurably lower compound lipophilicity. Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance; a LogP difference of this magnitude is relevant for differentiating ADME profiles in early-stage lead optimization [1]. The polar surface area (PSA) is identical at 38.05 Ų between the two analogs, confirming that the lipophilicity differential arises from the electronic character of the N1 substituent rather than gross topological changes.

Lipophilicity Drug design ADME prediction

Evidence Item 2: Class-Level NNRTI Antiviral Potency and Selectivity Index for 5-Chloro-N1-Substituted Benzimidazolones

In the N1-arylsulfonyl-5-chloro-benzimidazolone series evaluated by Monforte et al. (2010), the lead compound (containing 5-chloro and N1-3,5-dimethylphenylsulfonyl substitution) exhibited wild-type HIV-1 RT enzymatic IC₅₀ values of approximately 0.004–0.01 µM and anti-HIV-1 cellular EC₅₀ values of 0.006–0.01 µM in MT-4 cells, with selectivity indices (SI = CC₅₀/EC₅₀) exceeding 61,857 [1][2]. The 5-chloro substituent at C-6 of the benzimidazolone system was identified as essential for high potency, with SAR studies demonstrating that its removal or replacement consistently reduced antiviral activity. While these quantitative data derive from N1-arylsulfonyl rather than N1-alkenyl congeners, the conserved 5-chlorobenzimidazolone pharmacophore establishes a potency ceiling and selectivity baseline for the class. The replacement of N1-arylsulfonyl with N1-isopropenyl is expected to modulate—but not eliminate—the intrinsic anti-HIV-1 activity endowed by the 5-chloro-benzimidazolone core, as documented in the broader N1-substituted SAR landscape [1]. Comparatively, the 5-chloro-1-isopropyl analog (CAS 89659-82-5) has no publicly reported anti-HIV-1 activity data, making the alkenyl analog a more rational entry point for exploring the intersection of NNRTI activity and alkene-dependent synthetic functionalization.

HIV-1 NNRTI Antiviral

Evidence Item 3: iNOS Inhibitory Potency and Isoform Selectivity of the 5-Chloro-Benzimidazolone Scaffold

The N-unsubstituted analog FR038251 (5-chloro-1,3-dihydro-2H-benzimidazol-2-one, CAS 2034-23-3) inhibited mouse iNOS with an IC₅₀ of 1.7 µM in an in vitro enzyme assay, comparable to the reference iNOS inhibitor aminoguanidine (IC₅₀ = 2.1 µM), and exhibited 38-fold selectivity for iNOS over rat neuronal NOS (nNOS) and 8-fold selectivity over bovine endothelial NOS (eNOS) [1]. At 100 µM, FR038251 inhibited NO production in LPS/interferon-γ-stimulated RAW264.7 macrophages by 81%, compared to 78% for aminoguanidine. In an in vivo murine LPS-challenge model, FR038251 administered orally at 100 mg/kg reduced NO production by 68%, matching the 68% inhibition achieved by aminoguanidine at the same dose [1]. The N1-isopropenyl substitution present in CAS 40582-24-9 introduces a reactive alkene moiety not present in FR038251, enabling downstream chemical diversification (e.g., epoxidation, dihydroxylation, cross-coupling) for generating iNOS inhibitor libraries with potentially enhanced selectivity, while preserving the 5-chloro substitution that the SAR of this series demonstrates is critical for iNOS inhibitory activity [2].

iNOS inhibition Nitric oxide Inflammation

Evidence Item 4: The N1-Isopropenyl Group as a Synthetic Diversification Handle Absent in Saturated and N-Unsubstituted Analogs

CAS 40582-24-9 possesses a terminal alkene (isopropenyl) group at N1 that is structurally absent in the three most accessible comparators: 5-chloro-1-isopropyl analog (CAS 89659-82-5, saturated), N-unsubstituted 5-chloro-benzimidazolone (FR038251, CAS 2034-23-3), and 5-chloro-1-(2-hydroxyethyl) analog (CAS 21440-97-1). The isopropenyl double bond enables orthogonal synthetic transformations including epoxidation for installation of oxygen-based functionality, hydroboration-oxidation for anti-Markovnikov alcohol formation, thiol-ene click chemistry for rapid library synthesis, and transition-metal-catalyzed cross-coupling (e.g., Heck, Suzuki after hydroboration) for C–C bond formation [1]. Patent CN 114031553 describes 1-isopropenyl-2-benzimidazolidinone (the des-chloro analog) as a key intermediate in flibanserin synthesis, where the isopropenyl group serves as a protecting group subsequently removed under acidic conditions to liberate the free N–H [2]. The 5-chloro substituent on CAS 40582-24-9 further enables orthogonal functionalization via nucleophilic aromatic substitution, Suzuki coupling, or Buchwald-Hartwig amination at the chloro-substituted position, making this compound a dual-handle scaffold for divergent parallel synthesis [3]. No comparable alkene-based diversification pathway is available with the saturated N1-isopropyl or N-unsubstituted analogs.

Synthetic intermediate Click chemistry Medicinal chemistry

Evidence Item 5: GHS Hazard Classification of N-Unsubstituted 5-Chloro Analog Supports Differentiated Safety Profile Assessment

The N-unsubstituted analog 5-chloro-1,3-dihydrobenzimidazol-2-one (CAS 2034-23-3) carries GHS hazard classifications of Acute Toxicity Oral Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Serious Eye Damage Category 1 (H318: Causes serious eye damage), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation), with Signal Word 'Danger' . While the N1-isopropenyl analog (CAS 40582-24-9) lacks a publicly available, authoritative GHS safety data sheet at the time of this analysis, comparative assessment is informed by the established safety profile of the core scaffold. The N1-isopropenyl substitution increases molecular weight and lipophilicity relative to the N-unsubstituted analog, which may modulate acute toxicity parameters; however, the absence of confirmed GHS classification for CAS 40582-24-9 necessitates that procurement and handling decisions incorporate a precautionary principle consistent with the documented hazards of structurally proximate benzimidazolone derivatives until dedicated toxicological data become available [1]. This contrasts with the saturated N1-isopropyl analog (CAS 89659-82-5), for which no GHS data are publicly available either, placing the N1-isopropenyl and N1-isopropyl analogs on equivalent evidentiary footing regarding safety documentation.

Safety GHS classification Procurement compliance

Evidence Item 6: Computed Density and Molecular Packing Differentiates N1-Isopropenyl from N1-Isopropyl Analog

The N1-isopropenyl compound (CAS 40582-24-9) exhibits a computed density of 1.307 g/cm³ at standard conditions . The saturated N1-isopropyl analog (CAS 89659-82-5) has molecular weight of 210.66 g/mol versus 208.64 g/mol for the target compound (a 0.97% difference), yet the planar geometry of the sp²-hybridized isopropenyl group versus the tetrahedral sp³-isopropyl group is expected to produce measurable differences in crystal packing density, melting point, and solubility . The alkene geometry of the N1-isopropenyl substituent introduces restricted rotation and a defined planar orientation relative to the benzimidazolone plane, which may stabilize specific polymorphic forms or influence co-crystal formation with pharmaceutical partners. These physical property differences, while subtle, are relevant for solid-state characterization, formulation development, and analytical method validation where precise identity and purity of the N1 substituent must be confirmed.

Physical chemistry Material properties Formulation

Application Scenarios Where 5-Chloro-1-Isopropenyl-Benzimidazolone (CAS 40582-24-9) Provides Verifiable Differentiation


HIV-1 NNRTI Lead Optimization: Exploiting N1-Alkene Reactivity for Covalent or Irreversible Inhibitor Design

Medicinal chemistry teams pursuing next-generation HIV-1 NNRTIs can leverage the N1-isopropenyl group of CAS 40582-24-9 to develop covalent or targeted covalent inhibitor (TCI) designs. The terminal alkene enables bioorthogonal conjugation strategies or proximity-driven covalent modification approaches that are structurally inaccessible with the saturated N1-isopropyl or N-unsubstituted 5-chloro-benzimidazolone analogs. The conserved 5-chloro-benzimidazolone core retains the pharmacophore demonstrated to achieve nanomolar RT inhibition and selectivity indices exceeding 61,857 in the Monforte et al. NNRTI series [1]. This scenario positions CAS 40582-24-9 as the preferred procurement choice over CAS 89659-82-5 or CAS 2034-23-3 when alkene-dependent warhead chemistry is part of the design strategy.

iNOS Inhibitor Scaffold Diversification via Alkene Functionalization

The validated iNOS inhibitory activity of the 5-chloro-benzimidazolone scaffold (FR038251 IC₅₀ = 1.7 µM, 38-fold iNOS/nNOS selectivity, 68% in vivo NO reduction at 100 mg/kg p.o.) [1] provides a strong rationale for using CAS 40582-24-9 as a starting material for synthesizing focused iNOS inhibitor libraries. The N1-isopropenyl group permits rapid diversification through epoxidation, dihydroxylation, aminohydroxylation, or thiol-ene reactions to generate structurally diverse analogs with systematically varied N1 substitution. This synthetic versatility is absent in the N-unsubstituted FR038251 (CAS 2034-23-3) and the saturated N1-isopropyl analog (CAS 89659-82-5), making CAS 40582-24-9 the rationally selected starting material for SAR exploration campaigns aiming to improve iNOS selectivity beyond the 38-fold baseline established by the N-unsubstituted core.

Dual-Handle Orthogonal Synthesis for Parallel Medicinal Chemistry Libraries

CAS 40582-24-9 provides two chemically orthogonal reactive sites: the 5-chloro position for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and the N1-isopropenyl group for alkene-specific transformations (epoxidation, hydroboration, thiol-ene click chemistry, Heck coupling) [1][2]. This dual-handle architecture enables sequential or parallel diversification strategies that generate structurally complex benzimidazolone libraries in fewer synthetic steps than would be required with mono-functional analogs. None of the three primary comparators offers this combination of orthogonal reactivity: CAS 89659-82-5 lacks alkene reactivity; CAS 2034-23-3 lacks any N1 substituent for diversification; CAS 21440-97-1 offers only an alcohol handle. For high-throughput medicinal chemistry laboratories, this dual-handle property directly translates to increased synthetic efficiency and greater chemical space coverage per reaction sequence.

Analytical Reference Standard for Isopropenyl-Containing Benzimidazolone Impurity Profiling

Given the documented industrial use of 1-isopropenyl-2-benzimidazolidinone (the des-chloro analog, CAS 52099-72-6) as a key intermediate in flibanserin synthesis [1], the 5-chloro-isopropenyl analog CAS 40582-24-9 serves a specialized role as an analytical reference standard for identifying, quantifying, and controlling process-related impurities in benzimidazolone-containing pharmaceutical manufacturing. The distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation profile conferred by the combination of 5-chloro and N1-isopropenyl groups enables unambiguous identification of this specific structural motif in complex reaction mixtures, a capability not achievable with non-chlorinated or N1-substituted comparator compounds. This application directly supports quality-by-design (QbD) and ICH Q3A/Q3B impurity control strategies in regulated pharmaceutical development environments.

Quote Request

Request a Quote for 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.